(S)-tert-Butyl 2-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (S)-2-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate hydrochloride is a chemical compound that features a piperazine ring substituted with a tert-butyl group and a methoxy-oxoethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (S)-2-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate hydrochloride typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the tert-Butyl Group: The tert-butyl group is introduced via alkylation reactions using tert-butyl halides in the presence of a strong base.
Addition of the Methoxy-Oxoethyl Group: The methoxy-oxoethyl group is added through esterification or amidation reactions using appropriate reagents.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (S)-2-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the methoxy-oxoethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl (S)-2-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate hydrochloride is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the development of new chemical entities.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can be used in the design of enzyme inhibitors or receptor modulators.
Medicine
In medicinal chemistry, tert-Butyl (S)-2-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate hydrochloride is explored for its potential therapeutic properties. It may be investigated as a candidate for drug development targeting specific diseases.
Industry
In the industrial sector, this compound can be utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its unique structure allows for diverse applications in various chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl (S)-2-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to desired biological effects. The exact pathways involved depend on the specific application and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (S)-2-(2-hydroxy-2-oxoethyl)piperazine-1-carboxylate hydrochloride
- tert-Butyl (S)-2-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate hydrochloride
- tert-Butyl (S)-2-(2-oxoethyl)piperazine-1-carboxylate hydrochloride
Uniqueness
tert-Butyl (S)-2-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate hydrochloride is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with biological targets. This structural feature may confer distinct properties compared to similar compounds, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C12H23ClN2O4 |
---|---|
Molecular Weight |
294.77 g/mol |
IUPAC Name |
tert-butyl (2S)-2-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C12H22N2O4.ClH/c1-12(2,3)18-11(16)14-6-5-13-8-9(14)7-10(15)17-4;/h9,13H,5-8H2,1-4H3;1H/t9-;/m0./s1 |
InChI Key |
JKDARGRYHOKZJT-FVGYRXGTSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCNC[C@@H]1CC(=O)OC.Cl |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNCC1CC(=O)OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.